N-(3-ethoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(3-ethoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound with a unique structure that combines an oxazole ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the reaction of 3-ethoxypropylamine with 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid. The reaction is carried out under reflux conditions in a suitable solvent such as diethyl ether. The mixture is stirred overnight at room temperature to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
N-(3-ethoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromo-3-ethoxypropyl)-Nʹ-trifluoromethylsulfonylacetamidine: Shares a similar ethoxypropyl group but differs in the presence of a bromine atom and a trifluoromethylsulfonyl group.
Zn-ketoiminates: These compounds possess a similar coordination sphere with zinc cations surrounded by nitrogen and oxygen atoms.
Uniqueness
N-(3-ethoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its oxazole ring and ethoxypropyl group provide distinct chemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C16H20N2O3 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C16H20N2O3/c1-3-20-11-7-10-17-16(19)14-12(2)21-18-15(14)13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,17,19) |
InChI Key |
HTVAFARLJFREBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=C(ON=C1C2=CC=CC=C2)C |
Origin of Product |
United States |
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